molecular formula C11H20O B14624654 3-Methyl-2-(prop-2-EN-1-YL)heptanal CAS No. 58105-41-2

3-Methyl-2-(prop-2-EN-1-YL)heptanal

Cat. No.: B14624654
CAS No.: 58105-41-2
M. Wt: 168.28 g/mol
InChI Key: XMRDXLJWGHLFCB-UHFFFAOYSA-N
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Description

3-Methyl-2-(prop-2-EN-1-YL)heptanal is an organic compound with a unique structure that includes a heptanal backbone substituted with a methyl group and a prop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(prop-2-EN-1-YL)heptanal typically involves the use of aliphatic aldehydes and alkenes. One common method is the aldol condensation reaction, where an aldehyde reacts with an enolate ion to form a β-hydroxy aldehyde, which can then be dehydrated to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. Catalysts such as zeolites or metal oxides may be used to enhance the reaction rate and selectivity. The process may also involve purification steps such as distillation or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(prop-2-EN-1-YL)heptanal can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-2-(prop-2-EN-1-YL)heptanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-2-(prop-2-EN-1-YL)heptanal involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, its aldehyde group can form Schiff bases with amino groups in proteins, potentially altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-(prop-2-EN-1-YL)heptanal is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity or odor profiles are desired .

Properties

CAS No.

58105-41-2

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

3-methyl-2-prop-2-enylheptanal

InChI

InChI=1S/C11H20O/c1-4-6-8-10(3)11(9-12)7-5-2/h5,9-11H,2,4,6-8H2,1,3H3

InChI Key

XMRDXLJWGHLFCB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)C(CC=C)C=O

Origin of Product

United States

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